molecular formula C8H8ClN3O2 B2388477 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride CAS No. 2411310-61-5

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B2388477
CAS No.: 2411310-61-5
M. Wt: 213.62
InChI Key: VNDVVNLWDIPHAN-UHFFFAOYSA-N
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Description

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the triazole family. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-[1,2,4]triazole with 2-chloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the triazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7;/h2-4H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUADBUERJBNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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